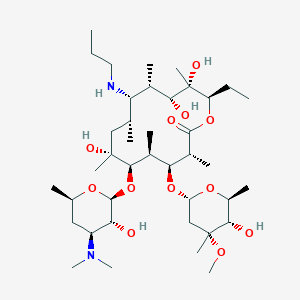

Erythromycin, 9-deoxy-9-(propylamino)-

Description

The exact mass of the compound Erythromycin, 9-deoxy-9-(propylamino)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Erythromycin, 9-deoxy-9-(propylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin, 9-deoxy-9-(propylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-(propylamino)-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76N2O12/c1-15-17-41-30-21(3)19-38(9,47)35(54-37-31(43)27(42(12)13)18-22(4)50-37)24(6)32(53-29-20-39(10,49-14)34(45)26(8)51-29)25(7)36(46)52-28(16-2)40(11,48)33(44)23(30)5/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGPLZPTBGQMX-PNSWQVPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1C(CC(C(C(C(C(C(=O)OC(C(C(C1C)O)(C)O)CC)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119904-03-9 | |

| Record name | 9-N-(1-Propyl)erythromyclamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119904039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-281389 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B83RU5KE3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 9-Deoxy-9-(propylamino)-erythromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the macrolide antibiotic 9-deoxy-9-(propylamino)-erythromycin, the active metabolite of the prodrug dirithromycin. This document details its interaction with the bacterial ribosome, subsequent inhibition of protein synthesis, and the experimental methodologies used to elucidate these processes. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this compound's antibacterial activity.

Introduction

9-Deoxy-9-(propylamino)-erythromycin, also known as erythromycylamine, is a semi-synthetic derivative of erythromycin A. It is the biologically active form of the prodrug dirithromycin, which is converted to 9-deoxy-9-(propylamino)-erythromycin via non-enzymatic hydrolysis in the small intestine. This modification at the 9-position of the macrolide ring enhances its stability and alters its pharmacokinetic profile. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis.

Core Mechanism of Action: Ribosomal Inhibition

The antibacterial effect of 9-deoxy-9-(propylamino)-erythromycin is achieved through its high-affinity binding to the 50S subunit of the bacterial 70S ribosome.[1][2] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass.

By binding to the 23S rRNA of the 50S subunit, 9-deoxy-9-(propylamino)-erythromycin sterically obstructs the passage of the growing polypeptide chain.[1][3] This blockage can lead to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation. The binding of this macrolide derivative can also allosterically affect the peptidyl transferase center (PTC), the ribosomal site responsible for peptide bond formation.

The 9-propylamino modification has been shown to be a key factor in the enhanced activity of this compound compared to its parent molecule, erythromycin. It is suggested that this side chain provides additional interactions within the NPET, leading to a stronger binding affinity.

Signaling Pathway of Ribosomal Inhibition

The following diagram illustrates the key steps in the mechanism of action of 9-deoxy-9-(propylamino)-erythromycin at the bacterial ribosome.

Quantitative Data

The following table summarizes the available quantitative data for 9-deoxy-9-(propylamino)-erythromycin (via its prodrug, dirithromycin) in comparison to erythromycin.

| Parameter | Organism | 9-Deoxy-9-(propylamino)-erythromycin (as Dirithromycin) | Erythromycin | Reference |

| Apparent Dissociation Constant (KDapp) | E. coli 70S Ribosomes | 1.6 ± 0.5 nM | 2.6 ± 0.6 nM | [4] |

| Apparent Dissociation Constant (KDapp) | T. thermophilus 70S Ribosomes | 0.8 ± 0.2 µM | 1.2 ± 0.3 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like 9-deoxy-9-(propylamino)-erythromycin.

Ribosomal Binding Assay (Fluorescence Anisotropy)

This protocol is adapted from a competitive binding assay used for macrolides.[4]

Objective: To determine the binding affinity of 9-deoxy-9-(propylamino)-erythromycin to bacterial ribosomes.

Materials:

-

70S ribosomes from the target bacterial species (e.g., E. coli or T. thermophilus)

-

Fluorescently labeled erythromycin analog (e.g., BODIPY-ERY)

-

9-Deoxy-9-(propylamino)-erythromycin (test compound)

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 4 mM β-mercaptoethanol)

-

Fluorometer capable of measuring fluorescence anisotropy

Procedure:

-

Prepare a stock solution of the fluorescently labeled erythromycin analog in the binding buffer.

-

Prepare serial dilutions of 9-deoxy-9-(propylamino)-erythromycin in the binding buffer.

-

In a microplate, combine a fixed concentration of 70S ribosomes and the fluorescently labeled erythromycin analog.

-

Add the varying concentrations of 9-deoxy-9-(propylamino)-erythromycin to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence anisotropy of each well using a fluorometer.

-

The decrease in fluorescence anisotropy is proportional to the displacement of the fluorescent probe by the test compound.

-

Calculate the apparent dissociation constant (KDapp) by fitting the data to a competitive binding equation.

In Vitro Protein Synthesis Inhibition Assay

This protocol is based on a cell-free transcription-translation coupled system.[4]

Objective: To quantify the inhibitory effect of 9-deoxy-9-(propylamino)-erythromycin on protein synthesis.

Materials:

-

In vitro cell-free transcription-translation coupled system (e.g., from E. coli)

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)

-

9-Deoxy-9-(propylamino)-erythromycin (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare serial dilutions of 9-deoxy-9-(propylamino)-erythromycin.

-

Set up the in vitro transcription-translation reactions according to the manufacturer's instructions, including the plasmid DNA.

-

Add the different concentrations of 9-deoxy-9-(propylamino)-erythromycin to the reactions.

-

Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Add the luciferase assay reagent to each reaction.

-

Measure the luminescence of each reaction using a luminometer.

-

The decrease in luminescence is proportional to the inhibition of protein synthesis.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Experimental Workflow

The diagram below outlines a general workflow for evaluating the mechanism of action of a novel macrolide derivative.

Conclusion

9-Deoxy-9-(propylamino)-erythromycin is a potent inhibitor of bacterial protein synthesis. Its mechanism of action is centered on its high-affinity binding to the 50S ribosomal subunit, leading to the obstruction of the nascent peptide exit tunnel and subsequent cessation of protein elongation. The propylamino modification at the 9-position appears to enhance its binding affinity compared to erythromycin. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel macrolide antibiotics. Further structural studies, such as cryo-electron microscopy, could provide more precise insights into the specific molecular interactions between 9-deoxy-9-(propylamino)-erythromycin and the bacterial ribosome.

References

In-Depth Technical Guide: Biological Activity of Erythromycin, 9-deoxy-9-(propylamino)- (EM703)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, 9-deoxy-9-(propylamino)-, also known as EM703, is a semi-synthetic derivative of erythromycin. Unlike its parent compound, EM703 lacks significant bactericidal activity. Instead, it exhibits potent anti-inflammatory and anti-fibrotic properties, positioning it as a promising therapeutic candidate for chronic inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the biological activity of EM703, with a focus on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Biological Activities

The primary biological activities of EM703 are centered around its immunomodulatory and anti-fibrotic effects. These effects are largely attributed to its ability to interfere with key signaling pathways involved in inflammation and tissue remodeling.

-

Anti-inflammatory Activity: EM703 has been shown to suppress inflammatory responses in various experimental models. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[1]. By blocking NF-κB activation, EM703 can reduce the production of pro-inflammatory cytokines.

-

Anti-fibrotic Activity: The anti-fibrotic effects of EM703 are primarily mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway[2][3]. TGF-β is a potent pro-fibrotic cytokine that plays a crucial role in the pathogenesis of fibrotic diseases by promoting fibroblast proliferation and excessive collagen deposition.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of EM703, based on available literature.

Table 1: In Vitro Inhibition of Fibroblast Proliferation

| Compound | Concentration | Cell Type | Proliferation Inhibition (%) | Reference |

| EM703 | 10 µM | Murine Lung Fibroblasts | Data indicates significant inhibition | [3] |

| EM703 | 50 µM | Murine Lung Fibroblasts | Data indicates significant inhibition | [3] |

Table 2: In Vitro Inhibition of Collagen Production

| Compound | Concentration | Cell Type | Collagen Production Inhibition (%) | Reference |

| EM703 | 10 µM | Murine Lung Fibroblasts | Data indicates significant inhibition | [3] |

| EM703 | 50 µM | Murine Lung Fibroblasts | Data indicates significant inhibition | [3] |

Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Treatment Group | Parameter | Measurement | Result | Reference |

| Bleomycin Control | Inflammatory Cell Infiltration (BALF) | Cell Count | Increased | [2][3] |

| Bleomycin + EM703 | Inflammatory Cell Infiltration (BALF) | Cell Count | Significantly Reduced | [2][3] |

| Bleomycin Control | Hydroxyproline Content (Lung Tissue) | µ g/lung | Increased | [2] |

| Bleomycin + EM703 | Hydroxyproline Content (Lung Tissue) | µ g/lung | Significantly Reduced | [2] |

Note: BALF - Bronchoalveolar Lavage Fluid. Specific quantitative values from the in vivo studies are not detailed in the available abstracts.

Signaling Pathways

Inhibition of TGF-β/Smad Signaling Pathway

EM703 exerts its anti-fibrotic effects by modulating the canonical TGF-β/Smad signaling pathway. Upon binding of TGF-β to its receptor, the receptor phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. EM703 has been shown to inhibit the phosphorylation of Smad2/3 and restore the levels of the inhibitory Smad7, thereby attenuating the downstream fibrotic response[4].

References

- 1. EM, EM703 inhibit NF-kB activation induced by oxidative stress from diesel exhaust particle in human bronchial epithelial cells: importance in IL-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EM703 improves bleomycin-induced pulmonary fibrosis in mice by the inhibition of TGF-beta signaling in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EM703 improves bleomycin-induced pulmonary fibrosis in mice by the inhibition of TGF-β signaling in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structure-Activity Relationship of 9-Deoxy-9-(propylamino)-erythromycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 9-deoxy-9-(propylamino)-erythromycin and its analogs, a class of macrolide antibiotics derived from erythromycin. The focus is on the impact of substitutions at the 9-amino position on antibacterial potency and spectrum. This document summarizes key findings from relevant literature, presents available quantitative data, and outlines the general experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction

Erythromycin, a 14-membered macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. However, its clinical utility is hampered by issues such as acid instability and a limited spectrum of activity, particularly against Gram-negative bacteria. To address these limitations, extensive research has focused on the semisynthetic modification of the erythromycin scaffold. One of the most fruitful areas of investigation has been the modification at the C-9 position of the macrolide ring. The conversion of the 9-keto group to a 9-amino function, followed by N-alkylation, has led to the discovery of potent derivatives with improved pharmacological properties.

This guide specifically delves into the SAR of 9-deoxy-9-(propylamino)-erythromycin and related 9-N-alkyl erythromycylamine derivatives. A key publication in this area by Kirst et al. (1990) identified 9-N-(1-propyl)erythromycylamine (also referred to as LY281389) as a particularly efficacious derivative with excellent in vitro and in vivo antimicrobial activity.[1]

Core Structure and Modifications

The core structure under consideration is 9(S)-erythromycylamine, where the 9-keto group of erythromycin A is replaced by an amino group. The primary focus of the SAR studies discussed herein is the variation of the alkyl substituent on this 9-amino group.

Logical Relationship of Modifications

Caption: Modification of Erythromycin A to 9-N-Alkyl Derivatives.

Quantitative Structure-Activity Relationship Data

A pivotal study by Kirst et al. synthesized a series of new 9-N-alkyl derivatives of 9(S)-erythromycylamine and evaluated their antimicrobial activity.[1] While the full detailed data tables from the original publication are not publicly available in the abstract, the study concluded that the 9-N-(1-propyl) derivative was the most efficacious. The following table is a representative summary based on the available information, highlighting the key finding.

| Compound | R Group at 9-N Position | Relative In Vitro Activity | Relative In Vivo Efficacy (Oral) |

| 9(S)-Erythromycylamine | -H | Baseline | Moderate |

| 9-N-(1-propyl)erythromycylamine | -CH₂CH₂CH₃ | Excellent | Excellent |

| Other 9-N-Alkyl Derivatives | Various Alkyl Chains | Variable | Variable |

| 9-N,N-Dialkyl Derivatives | Two Alkyl Chains | Generally Lower | Not Reported |

Experimental Protocols

The synthesis and biological evaluation of 9-deoxy-9-(propylamino)-erythromycin and its analogs generally follow established methodologies in medicinal chemistry and microbiology.

Synthesis

The primary synthetic route to 9-N-alkyl erythromycylamine derivatives is through reductive amination of 9(S)-erythromycylamine with the corresponding aldehyde.

General Synthetic Workflow

Caption: General workflow for the synthesis of 9-N-alkyl erythromycylamine derivatives.

Detailed Synthetic Protocol (General Procedure based on Kirst et al., 1990):

-

Reaction Setup: 9(S)-erythromycylamine is dissolved in a suitable solvent, such as methanol.

-

Aldehyde Addition: The corresponding aliphatic aldehyde (e.g., propionaldehyde) is added to the solution.

-

Reductive Amination: A reducing agent is introduced. Two common methods are:

-

Sodium Cyanoborohydride: This mild reducing agent is added to the reaction mixture.

-

Catalytic Hydrogenation: The reaction is carried out under a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).

-

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution to remove any remaining reagents.

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Evaluation

The antimicrobial activity of the synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria.

Antimicrobial Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Standard MIC Determination Protocol (Broth Microdilution):

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial Dilutions: The compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Bacterial Inoculum: The bacterial strains to be tested are grown to a specific optical density and then diluted to a standardized concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Structure-Activity Relationship Insights

The available literature, primarily the work of Kirst et al., provides several key insights into the SAR of 9-N-alkyl erythromycylamine derivatives[1]:

-

N-Alkylation is Crucial: The introduction of an alkyl group at the 9-amino position generally enhances antibacterial activity compared to the parent 9(S)-erythromycylamine.

-

Optimal Alkyl Chain Length: The propyl group appears to be optimal for both in vitro and in vivo activity. Shorter or longer alkyl chains may lead to a decrease in potency.

-

Steric Hindrance: The synthesis of 9-N,N-dialkyl derivatives is also possible, but these compounds generally exhibit lower activity, suggesting that excessive steric bulk at the 9-amino position is detrimental to antibacterial potency.[1] This may be due to interference with the binding of the macrolide to its ribosomal target.

-

In Vivo Efficacy: The excellent oral efficacy of 9-N-(1-propyl)erythromycylamine suggests that this modification not only enhances antibacterial potency but may also improve pharmacokinetic properties such as oral bioavailability and metabolic stability.

Conclusion

The modification of the 9-keto group of erythromycin to a 9-N-propylamino group represents a significant advancement in the development of macrolide antibiotics. The resulting compound, 9-deoxy-9-(propylamino)-erythromycin, exhibits excellent in vitro and in vivo antibacterial activity. The structure-activity relationship studies indicate that the nature of the N-alkyl substituent at the 9-position is a critical determinant of biological activity, with the propyl group being identified as optimal. Further research in this area could involve the exploration of propyl analogs with additional functional groups to further enhance potency, expand the antibacterial spectrum, and overcome mechanisms of bacterial resistance. A full analysis of the quantitative data from the seminal work in this field would provide a more detailed understanding of these relationships and guide future drug design efforts.

References

potential therapeutic targets of Erythromycin, 9-deoxy-9-(propylamino)-

An In-Depth Technical Guide on the Potential Therapeutic Targets of Erythromycin, 9-deoxy-9-(propylamino)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, 9-deoxy-9-(propylamino)-, also known as 9-N-(1-propyl)erythromycylamine and designated as LY281389, is a semi-synthetic macrolide antibiotic with a dual mechanism of action, presenting potential therapeutic applications beyond its antimicrobial properties. This technical guide provides a comprehensive overview of its two primary therapeutic targets: the bacterial ribosome, responsible for its antibiotic effects, and the motilin receptor, which mediates its prokinetic gastrointestinal effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Introduction

Erythromycin, 9-deoxy-9-(propylamino)- is a derivative of erythromycylamine, developed to enhance the properties of the parent macrolide.[1] Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis.[2] However, erythromycin and its derivatives are also well-documented agonists of the motilin receptor, a G protein-coupled receptor that regulates gastrointestinal motility.[3] This dual targeting presents opportunities for therapeutic intervention in both infectious diseases and gastrointestinal disorders.

Antimicrobial Target: The Bacterial Ribosome

Mechanism of Action

Erythromycin, 9-deoxy-9-(propylamino)- exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[2] This binding occurs within the nascent peptide exit tunnel, physically obstructing the passage of newly synthesized polypeptides and leading to a premature dissociation of peptidyl-tRNA from the ribosome.[2][4] This action effectively halts bacterial protein synthesis, resulting in a bacteriostatic or bactericidal effect depending on the bacterial species and drug concentration.

Quantitative Data: Antimicrobial Activity

While extensive MIC (Minimum Inhibitory Concentration) data specifically for Erythromycin, 9-deoxy-9-(propylamino)- (LY281389) is not publicly available in comprehensive tables, its excellent in vitro and in vivo activity has been reported.[1] The antimicrobial spectrum is expected to be similar to that of erythromycin and its active metabolite, 9(S)-erythromycylamine. The following table presents representative MIC values for erythromycin against common pathogens to provide a comparative baseline.

| Bacterial Species | Erythromycin MIC (µg/mL) Range |

| Streptococcus pneumoniae | 0.015 - 0.25 |

| Streptococcus pyogenes | 0.03 - 0.12 |

| Staphylococcus aureus | 0.12 - >128 |

| Haemophilus influenzae | 0.5 - 16 |

| Moraxella catarrhalis | 0.03 - 0.25 |

| Legionella pneumophila | 0.12 - 1.0 |

| Mycoplasma pneumoniae | ≤0.008 - 0.06 |

| Chlamydia trachomatis | 0.06 - 0.5 |

Note: These values are representative and can vary based on the strain and testing methodology.

A study on the effect of 9-N-alkyl derivatives of erythromycylamine on the oxidative burst of human neutrophils showed that LY281389 had an IC50 of approximately 18 µM and 24 µM for the production of superoxide anion after stimulation with fMLP and PMA, respectively.[5]

Experimental Protocols

Protocol: Broth Microdilution Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Erythromycin, 9-deoxy-9-(propylamino)- in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the bacterial strain to be tested on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol: Fluorescence Polarization Assay

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) through differential centrifugation and purification.

-

Fluorescent Ligand Preparation: Synthesize a fluorescently labeled derivative of Erythromycin, 9-deoxy-9-(propylamino)- or use a commercially available fluorescent macrolide probe.

-

Binding Reaction: In a suitable binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NH₄Cl, pH 7.5), mix a constant concentration of the fluorescent ligand with varying concentrations of the purified ribosomes in a low-volume black microplate.

-

Competition Assay: To determine the binding affinity of the unlabeled Erythromycin, 9-deoxy-9-(propylamino)-, perform a competition assay by adding increasing concentrations of the unlabeled compound to a pre-incubated mixture of the fluorescent ligand and ribosomes.

-

Measurement: Measure the fluorescence polarization (FP) of each sample using a suitable plate reader. The FP value will increase as the fluorescent ligand binds to the large ribosome complex.

-

Data Analysis: Calculate the dissociation constant (Kd) by fitting the binding or competition data to an appropriate binding isotherm equation.[6]

Visualization of Experimental Workflow

Caption: Workflow for determining ribosome binding affinity.

Prokinetic Target: The Motilin Receptor

Mechanism of Action

Erythromycin, 9-deoxy-9-(propylamino)- acts as an agonist at the motilin receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract.[3] The motilin receptor is coupled to the Gq alpha subunit.[7] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction and increased gastrointestinal motility.[8]

Quantitative Data: Motilin Receptor Agonist Activity

| Compound | EC50 (µM) for Ca²⁺ mobilization in cells expressing the motilin receptor |

| Motilin | 0.036 |

| Erythromycin | 0.92 |

| Azithromycin | 2.9 |

Data from a study on human recombinant motilin receptors.

Experimental Protocols

Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human motilin receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Use a commercially available radiolabeled motilin receptor ligand, such as [¹²⁵I]-motilin.

-

Binding Reaction: In a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4), incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound (Erythromycin, 9-deoxy-9-(propylamino)-).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: FLIPR (Fluorescent Imaging Plate Reader) Assay

-

Cell Culture: Plate cells stably expressing the human motilin receptor into black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Prepare serial dilutions of Erythromycin, 9-deoxy-9-(propylamino)- in an appropriate assay buffer.

-

Measurement: Use a FLIPR instrument to add the compound dilutions to the cell plates and simultaneously measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualization of Signaling Pathway

Caption: Motilin receptor Gq signaling pathway.

Conclusion

Erythromycin, 9-deoxy-9-(propylamino)- presents a compelling profile with two distinct and therapeutically relevant targets. Its potent antimicrobial activity, mediated through the inhibition of the bacterial ribosome, positions it as a candidate for the treatment of various bacterial infections. Concurrently, its agonist activity at the motilin receptor suggests its utility as a prokinetic agent for managing gastrointestinal motility disorders. The information and protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and to support the development of novel therapeutic strategies. Further research is warranted to fully elucidate the quantitative pharmacology of Erythromycin, 9-deoxy-9-(propylamino)- at both of its targets and to explore its full clinical potential.

References

- 1. Synthesis and structure-activity relationships of new 9-N-alkyl derivatives of 9(S)-erythromycylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships among 9-N-alkyl derivatives of erythromycylamine and their effect on the oxidative burst of human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Review of 9-Deoxy-9-(propylamino)-erythromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activity, and experimental protocols related to 9-Deoxy-9-(propylamino)-erythromycin, a semi-synthetic macrolide antibiotic. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant chemical processes to support ongoing research and development in the field of antibacterials.

Core Compound Profile

9-Deoxy-9-(propylamino)-erythromycin, also referred to in the scientific literature as 9-N-(1-propyl)erythromycylamine and identified by the code LY281389, is a derivative of 9(S)-erythromycylamine.[1] It belongs to a series of 9-N-alkyl erythromycylamine analogs developed to enhance the antimicrobial properties of the parent erythromycin molecule.

Synthesis and Experimental Protocols

The primary method for the synthesis of 9-Deoxy-9-(propylamino)-erythromycin is through the reductive alkylation of 9(S)-erythromycylamine.[1] This process involves the reaction of erythromycylamine with an aliphatic aldehyde, in this case, propionaldehyde, in the presence of a reducing agent.

General Synthesis Protocol: Reductive Alkylation

A common procedure for the N-alkylation of 9(S)-erythromycylamine involves the following steps:

-

Reaction Setup: 9(S)-erythromycylamine is dissolved in a suitable solvent, typically a lower-alkanol such as methanol or ethanol.

-

Aldehyde Addition: The corresponding aliphatic aldehyde (e.g., propionaldehyde) is added to the solution.

-

Reductant Addition: A reducing agent, such as sodium cyanoborohydride, is introduced to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, ranging from several hours to overnight, to ensure the completion of the reductive amination process.

-

Work-up and Purification: Following the reaction, the crude product is subjected to standard work-up procedures, which may include extraction and washing. The final compound is then purified using techniques like flash chromatography or crystallization to yield the desired 9-N-alkyl derivative.

Alternative hydrogenation methods have also been developed for the synthesis of these derivatives.[1]

Biological Activity and Quantitative Data

9-Deoxy-9-(propylamino)-erythromycin (LY281389) has demonstrated significant antimicrobial activity, and from a series of 9-N-alkyl derivatives, it was identified as the most efficacious.[1]

In Vitro Antimicrobial Activity

The in vitro activity of 9-N-alkyl derivatives of 9(S)-erythromycylamine, including the propyl derivative, has been evaluated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for LY281389 against selected pathogens.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available in abstract |

| Streptococcus pyogenes | Data not available in abstract |

| Streptococcus pneumoniae | Data not available in abstract |

| Haemophilus influenzae | Data not available in abstract |

Note: Specific MIC values from the primary literature require access to the full-text article and are not available in the provided search results.

In Vivo Efficacy

Studies in animal models have shown that 9-N-alkyl derivatives of 9(S)-erythromycylamine possess excellent antimicrobial activity, particularly when administered orally for the treatment of experimental infections in mice.[1]

Effects on Neutrophil Function

Beyond its direct antimicrobial effects, LY281389 has been investigated for its immunomodulatory properties, specifically its impact on the oxidative burst of human neutrophils.

| Assay | IC50 (µM) |

| Superoxide anion production (fMLP stimulated) | ~18 |

| Superoxide anion production (PMA stimulated) | ~24 |

These results indicate that 9-Deoxy-9-(propylamino)-erythromycin is a more potent inhibitor of superoxide anion production in neutrophils compared to the parent compound, erythromycylamine (IC50 values of ~72 and ~74 µM for fMLP and PMA stimulation, respectively).[2]

Visualized Experimental Workflow

The synthesis of 9-Deoxy-9-(propylamino)-erythromycin and other 9-N-alkyl derivatives of 9(S)-erythromycylamine can be depicted as a straightforward chemical workflow.

Caption: Synthetic pathway for 9-Deoxy-9-(propylamino)-erythromycin.

Structure-Activity Relationships

The development of 9-N-alkyl derivatives of 9(S)-erythromycylamine has been a subject of structure-activity relationship (SAR) studies. The selection of 9-N-(1-propyl)erythromycylamine as a highly efficacious derivative suggests that the nature of the N-alkyl substituent plays a crucial role in the antimicrobial potency of these compounds.[1] Further research into varying the alkyl chain length and branching could provide deeper insights into optimizing the biological activity of this class of macrolides.

Conclusion

9-Deoxy-9-(propylamino)-erythromycin (LY281389) is a noteworthy derivative of erythromycin with potent antimicrobial and immunomodulatory activities. The synthetic route via reductive alkylation is well-established, allowing for the generation of various analogs for further investigation. The available data underscores the potential of this compound and provides a solid foundation for future research aimed at developing novel macrolide antibiotics with improved therapeutic profiles.

References

- 1. Synthesis and structure-activity relationships of new 9-N-alkyl derivatives of 9(S)-erythromycylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships among 9-N-alkyl derivatives of erythromycylamine and their effect on the oxidative burst of human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Macrolide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolide antibiotics, a class of drugs primarily known for their antimicrobial properties, have garnered significant attention for their potent immunomodulatory effects. These non-antibiotic functions offer promising therapeutic avenues for a multitude of chronic inflammatory diseases. This technical guide provides an in-depth exploration of the mechanisms through which macrolide derivatives modulate the immune system. We delve into the core signaling pathways affected, present quantitative data on their impact on key inflammatory mediators, and provide detailed experimental protocols for researchers to investigate these effects. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working to harness the therapeutic potential of macrolide immunomodulation.

Introduction

Beyond their well-established role in combating bacterial infections by inhibiting protein synthesis, 14- and 15-membered ring macrolides such as erythromycin, clarithromycin, azithromycin, and roxithromycin exhibit profound effects on the host immune response.[1] These immunomodulatory properties are particularly relevant in chronic inflammatory conditions where the immune system itself contributes to pathology. The clinical efficacy of macrolides in diseases like diffuse panbronchiolitis, chronic obstructive pulmonary disease (COPD), and cystic fibrosis is often attributed to these non-antibiotic activities.[2] This guide will dissect the molecular mechanisms underlying these effects, focusing on key signaling pathways, cellular targets, and the resulting modulation of inflammatory mediators.

Core Mechanisms of Macrolide Immunomodulation

The immunomodulatory effects of macrolide derivatives are multifaceted, primarily revolving around the inhibition of pro-inflammatory signaling cascades and the modulation of immune cell function.

Inhibition of Pro-inflammatory Signaling Pathways

Two of the most well-documented mechanisms by which macrolides exert their immunomodulatory effects are the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Macrolides, such as clarithromycin, have been shown to inhibit the activation of NF-κB.[3][4][5] This is a critical mechanism as it effectively dampens the downstream inflammatory cascade. The inhibition often occurs by preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7]

The ERK1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is another crucial regulator of inflammation. Macrolides have been demonstrated to suppress the phosphorylation of ERK1/2, thereby inhibiting its activation.[8] This action contributes to the reduction of pro-inflammatory gene expression.

Modulation of Immune Cell Function

Macrolides directly impact the function of key innate immune cells, particularly neutrophils and macrophages.

Neutrophils are first responders to sites of inflammation and can contribute to tissue damage through the release of enzymes and reactive oxygen species. Macrolides have been shown to reduce neutrophil numbers and inhibit the release of neutrophil elastase, a potent serine protease that can degrade extracellular matrix components.[1]

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in tissue repair and resolution of inflammation. Azithromycin has been shown to polarize macrophages towards the anti-inflammatory M2 phenotype.[7][9] This is characterized by the upregulation of M2 markers such as Arginase-1 (Arg-1) and CD206.[10][11]

Quantitative Effects of Macrolide Derivatives on Inflammatory Mediators

The immunomodulatory effects of macrolides translate into measurable changes in the production of key inflammatory cytokines and enzymes. The following tables summarize quantitative data from various studies.

| Macrolide | Cell Type | Stimulant | Concentration | % Inhibition of IL-8 Release (Mean ± SEM) | Reference |

| Erythromycin | Human Bronchial Epithelial Cells | - | 10⁻⁶ M | 25.0 ± 5.67% | [1][12] |

| Clarithromycin | Human Bronchial Epithelial Cells | - | 10⁻⁶ M | 37.5 ± 8.99% | [1][12] |

| Macrolide | Cell Type | Stimulant | Concentration | % Inhibition of TNF-α Production | Reference |

| Roxithromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | 45% | [13] |

| Clarithromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | 35% | [13] |

| Erythromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | 22% | [13] |

| Azithromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | 26% | [13] |

| Macrolide | Cell Type | Stimulant | Concentration | % Inhibition of IL-6 Production | Reference |

| Roxithromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | ~40% | [13] |

| Clarithromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | ~30% | [13] |

| Erythromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | ~25% | [13] |

| Azithromycin | J774 Macrophages | LPS (1 µg/ml) | 80 µM | ~20% | [13] |

| Macrolide | Cell Type | Effect | Marker | Observation | Reference |

| Azithromycin | Murine Macrophages (J774) | M2 Polarization | Arginase-1 | Increased gene expression | [9] |

| Azithromycin | Human Monocyte-Derived Macrophages | M2 Polarization | CD209 | Increased percentage of CD209+ cells | [11] |

| Azithromycin | Murine Macrophages (in vivo) | M2 Polarization | CD206, Arg-1 | Increased proportion of positive macrophages | [10] |

Detailed Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize the immunomodulatory effects of macrolide derivatives.

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 in cell lysates, a key indicator of its activation.

Materials:

-

Cell culture reagents

-

Macrolide derivative of interest

-

Stimulant (e.g., LPS, TNF-α)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody against phospho-ERK1/2

-

Primary antibody against total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Stripping buffer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the macrolide derivative for the desired time, followed by stimulation with a pro-inflammatory agent if required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane of the bound antibodies using a stripping buffer. After washing, re-block the membrane and probe with an antibody against total ERK1/2, followed by the secondary antibody and detection steps as before.

NF-κB p65 Nuclear Translocation Assay

This protocol describes a method to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Materials:

-

Cell culture reagents

-

Macrolide derivative

-

Stimulant (e.g., TNF-α)

-

Nuclear and cytoplasmic extraction kit

-

Protein assay reagent

-

Western blot reagents (as in 4.1)

-

Primary antibody against NF-κB p65

-

Antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers

Procedure:

-

Cell Treatment: Treat cells with the macrolide and/or stimulant as described in the Western blot protocol.

-

Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions. This will yield separate cytoplasmic and nuclear protein extracts.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Western Blot: Perform Western blotting on equal amounts of protein from the cytoplasmic and nuclear fractions as described in protocol 4.1.

-

Antibody Probing: Probe the membranes with a primary antibody against the NF-κB p65 subunit.

-

Loading Controls: To ensure the purity of the fractions, probe the membranes with antibodies against a cytoplasmic marker (e.g., GAPDH, which should be absent in the nuclear fraction) and a nuclear marker (e.g., Lamin B1, which should be absent in the cytoplasmic fraction).

-

Analysis: Quantify the band intensity of p65 in the nuclear fractions to determine the extent of translocation.

Macrophage M2 Polarization Assay

This protocol outlines the in vitro polarization of macrophages to the M2 phenotype and subsequent analysis of M2 markers.

Materials:

-

Primary monocytes or a monocytic cell line (e.g., THP-1)

-

Macrophage differentiation factor (e.g., M-CSF)

-

M2 polarizing cytokines (e.g., IL-4, IL-13)

-

Macrolide derivative

-

Reagents for analysis (Flow cytometry antibodies, qPCR reagents, ELISA kits)

Procedure:

-

Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them in the presence of M-CSF for several days.

-

M2 Polarization: Treat the differentiated macrophages with M2 polarizing cytokines (e.g., IL-4 and IL-13) in the presence or absence of the macrolide derivative for 24-48 hours.

-

Analysis of M2 Markers:

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M2 surface markers (e.g., CD206) and analyze by flow cytometry.

-

Quantitative PCR (qPCR): Isolate RNA from the cells, reverse transcribe to cDNA, and perform qPCR to measure the gene expression of M2 markers (e.g., Arginase-1, CCL18).

-

ELISA: Collect the cell culture supernatants and measure the concentration of secreted M2-associated cytokines (e.g., IL-10) using an ELISA kit.

-

Neutrophil Elastase Activity Assay

This protocol describes a method to measure the activity of neutrophil elastase in a sample, which can be used to assess the inhibitory effect of macrolide derivatives.

Materials:

-

Neutrophil elastase enzyme

-

Fluorogenic neutrophil elastase substrate

-

Assay buffer

-

Macrolide derivative

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents: Prepare solutions of neutrophil elastase, the fluorogenic substrate, and the macrolide derivative at various concentrations in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the macrolide derivative at different concentrations to individual wells.

-

Enzyme Addition: Add a fixed concentration of neutrophil elastase to the wells containing the macrolide and to control wells (without macrolide).

-

Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage inhibition of neutrophil elastase activity for each concentration of the macrolide derivative. Determine the IC50 value if desired.

Conclusion and Future Directions

Macrolide derivatives represent a compelling class of immunomodulatory agents with well-defined mechanisms of action centered on the inhibition of key pro-inflammatory signaling pathways and the modulation of immune cell function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness these properties. Future research should focus on the development of novel macrolide derivatives with enhanced immunomodulatory activity and minimal antibiotic effects to mitigate the risk of antibiotic resistance. A deeper understanding of the nuanced effects of different macrolide structures on specific immune cell subsets and signaling components will be crucial for the development of targeted therapies for a range of chronic inflammatory diseases.

References

- 1. Erythromycin modulates IL-8 expression in normal and inflamed human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fivephoton.com [fivephoton.com]

- 3. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Clarithromycin inhibits NF-kappaB activation in human peripheral blood mononuclear cells and pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azithromycin Augments Bacterial Uptake and Anti-Inflammatory Macrophage Polarization in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Erythromycin, 9-deoxy-9-(propylamino)-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Erythromycin, 9-deoxy-9-(propylamino)-, a derivative of the macrolide antibiotic Erythromycin A. The synthesis is achieved through a two-step process involving the formation of an oxime intermediate followed by a reductive amination reaction. This modification at the C9 position of the erythromycin core is a common strategy to enhance the compound's stability and antibacterial spectrum.

Overview of the Synthesis Pathway

The synthesis of 9-deoxy-9-(propylamino)-erythromycin A proceeds via a reductive amination of Erythromycin A. This method involves the conversion of the C9 ketone of erythromycin to an intermediate, which is then reduced in the presence of propylamine to form the desired secondary amine. A common and effective strategy involves the formation of an oxime from erythromycin A, which then undergoes reduction and reaction with the amine.

Experimental Protocols

Materials and Methods

Materials:

-

Erythromycin A

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Methanol (MeOH)

-

Propylamine (CH₃CH₂CH₂NH₂)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Acetic acid (CH₃COOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol, ammonium hydroxide)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer

-

Mass spectrometer

Step 1: Synthesis of Erythromycin A 9-oxime

This initial step involves the conversion of the C9 ketone of Erythromycin A to an oxime.

Procedure:

-

To a solution of Erythromycin A (1.0 g, 1.36 mmol) in methanol (20 mL) in a 100 mL round-bottom flask, add hydroxylamine hydrochloride (0.28 g, 4.08 mmol) and sodium acetate (0.34 g, 4.08 mmol).

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonium hydroxide (90:9:1).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Erythromycin A 9-oxime as a white solid.

Expected Yield: ~95%

Characterization Data for Erythromycin A 9-oxime:

-

Appearance: White to off-white solid

-

Molecular Formula: C₃₇H₆₈N₂O₁₃

-

Molecular Weight: 748.95 g/mol

-

¹³C NMR (indicative shifts): C9 ~170 ppm (oxime carbon)

-

Mass Spectrometry (ESI+): m/z = 749.5 [M+H]⁺

Step 2: Reductive Amination to Yield 9-deoxy-9-(propylamino)-erythromycin A

This step involves the reduction of the oxime intermediate in the presence of propylamine to form the target compound.

Procedure:

-

Dissolve Erythromycin A 9-oxime (1.0 g, 1.34 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.

-

Add propylamine (0.24 g, 4.01 mmol) to the solution.

-

Adjust the pH of the mixture to ~5-6 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (0.17 g, 2.67 mmol) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC (dichloromethane:methanol:ammonium hydroxide - 90:9:1).

-

Once the reaction is complete, quench the reaction by the slow addition of water (10 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (with 1% ammonium hydroxide) as the eluent.

Expected Yield: 60-70%

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Erythromycin A 9-oxime | Erythromycin A | NH₂OH·HCl, CH₃COONa | Methanol | 4-6 | ~95 | >95 |

| Erythromycin, 9-deoxy-9-(propylamino)- | Erythromycin A 9-oxime | Propylamine, NaBH₃CN, CH₃COOH | Methanol | 24-48 | 60-70 | >98 |

Visualization of the Synthesis Pathway

Caption: Synthesis pathway for Erythromycin, 9-deoxy-9-(propylamino)-.

Experimental Workflow Diagram

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9-deoxy-9-(propylamino)erythromycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-deoxy-9-(propylamino)erythromycin A is a semi-synthetic macrolide antibiotic derived from erythromycin A. As with many synthetic derivatives, the crude product contains a mixture of the target compound, unreacted starting materials, and various side-products. Achieving high purity is critical for subsequent in-vitro and in-vivo studies, as well as for regulatory approval. This application note details a representative protocol for the purification of 9-deoxy-9-(propylamino)erythromycin A using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is based on established procedures for the purification of erythromycin and its basic derivatives.[1][2][3]

Macrolide antibiotics are basic compounds that can exhibit poor peak shape (tailing) on standard silica-based reversed-phase columns due to interactions with residual silanols.[2] The method outlined below employs a modern C18 column and a buffered mobile phase at a slightly alkaline pH to mitigate these effects and achieve efficient separation.[3]

Experimental Protocol

This protocol provides a step-by-step guide for the purification of 9-deoxy-9-(propylamino)erythromycin A.

1. Materials and Reagents

-

Crude 9-deoxy-9-(propylamino)erythromycin A

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Hydroxide (ACS Grade)

-

Purified Water (18.2 MΩ·cm)

-

0.22 µm Syringe Filters (for sample preparation)

2. Instrumentation and Chromatographic Conditions

A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this purification.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Preparative HPLC with gradient capability |

| Column | Waters XBridge Prep C18 (or equivalent), 5 µm particle size, 19 x 150 mm |

| Mobile Phase A | 0.2% Ammonium Hydroxide in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 for the gradient program |

| Flow Rate | 18.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 215 nm[2][4] |

| Injection Volume | 500 - 2000 µL (dependent on sample concentration and column loading capacity) |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 20.0 | 40 | 60 |

| 22.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

3. Sample Preparation

-

Accurately weigh the crude 9-deoxy-9-(propylamino)erythromycin A product.

-

Dissolve the crude material in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and Methanol (e.g., 50:50 v/v) is a good starting point.

-

Aim for a final concentration of approximately 10-20 mg/mL. The optimal concentration may require adjustment based on solubility and preliminary loading studies.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. Purification Procedure

-

Equilibrate the HPLC column with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the gradient program as detailed in Table 2.

-

Monitor the chromatogram and collect the fractions corresponding to the main product peak. Automated fraction collectors are recommended for this process.

-

Analyze the collected fractions for purity using an analytical scale HPLC method.

-

Pool the fractions that meet the desired purity specification (e.g., >98%).

-

Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.

Visualized Workflows

The following diagrams illustrate the key processes in this application note.

Caption: Overall workflow for the purification of 9-deoxy-9-(propylamino)erythromycin A.

Caption: Logical relationship of the key HPLC method parameters.

Expected Results

The described method is designed to effectively separate the target compound from more polar and less polar impurities. The retention time of 9-deoxy-9-(propylamino)erythromycin A will depend on the exact system and column used, but it is expected to elute within the main gradient portion (5-20 minutes). Purity of the pooled fractions should exceed 98% as determined by analytical HPLC. The final yield will be dependent on the purity of the initial crude material.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Erythromycin Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of erythromycin and its analogs using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are presented to facilitate the structural elucidation and purity assessment of these macrolide antibiotics.

Introduction

Erythromycin is a well-known macrolide antibiotic produced by Saccharopolyspora erythraea. It consists of a 14-membered macrocyclic lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached.[1][2] Modifications to the aglycone or the sugar moieties result in a wide range of erythromycin analogs with altered biological activities and pharmacokinetic properties. Accurate structural characterization of these analogs is crucial for drug discovery and development. NMR and MS are powerful analytical techniques that provide detailed structural information. NMR spectroscopy is unparalleled for determining the complete three-dimensional structure and conformation of molecules in solution, while mass spectrometry provides accurate molecular weight determination and fragmentation data that aids in structural elucidation.[3][4]

Mass Spectrometry Analysis

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a key technique for the characterization of erythromycin and its analogs.[3] It provides information on the molecular weight and the structure of the macrolide ring and the sugar substituents through characteristic fragmentation patterns.

Key Fragmentation Pathways of Erythromycin A

Under ESI-MS conditions, erythromycin A typically forms a protonated molecule [M+H]⁺.[1] The fragmentation of this precursor ion provides structurally significant information:

-

Loss of Cladinose: A neutral loss of the cladinose sugar is a common initial fragmentation step.

-

Loss of Desosamine: Subsequent fragmentation often involves the loss of the desosamine sugar.[1]

-

Water Loss: Dehydration reactions from the macrolide ring are also frequently observed.[5]

-

Ring Opening and Fragmentation: The macrocycle can undergo ring-opening followed by a series of neutral losses, providing information about the lactone ring structure.[6]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of erythromycin analogs using liquid chromatography coupled with tandem mass spectrometry.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the erythromycin analog.

-

Dissolve the sample in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.[7]

-

Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[9]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[8]

-

Column Temperature: Maintained at around 50°C.[8]

-

Injection Volume: 10-20 µL.

-

MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for erythromycin analogs.

-

Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

-

Collision Energy: Optimized for each analog to achieve optimal fragmentation.

Data Presentation: Mass Spectrometry Data for Erythromycin Analogs

The following table summarizes the mass spectrometry data for erythromycin A and some of its common analogs.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Erythromycin A | C₃₇H₆₇NO₁₃ | 734.5 | 576.4 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[1] |

| Erythromycin B | C₃₇H₆₇NO₁₂ | 718.5 | 560.4 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8] |

| Erythromycin C | C₃₆H₆₅NO₁₃ | 720.4 | 562.3 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8] |

| Anhydroerythromycin A | C₃₇H₆₅NO₁₂ | 716.5 | 558.4 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8] |

| Erythromycin A enol ether | C₃₇H₆₅NO₁₂ | 716.7 | 558.5 (M+H - Cladinose)⁺, 158.1 (Desosamine)⁺[8] |

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of erythromycin analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals.

Key NMR Experiments for Structural Elucidation

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbons in the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different structural fragments.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Experimental Protocol: NMR Analysis

This protocol provides a general procedure for acquiring NMR data for erythromycin analogs.

Sample Preparation:

-

Dissolve 5-10 mg of the erythromycin analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).[2]

-

Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard 1D ¹H spectrum.

-

Typical spectral width: 0-12 ppm.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Typical spectral width: 0-220 ppm.

-

-

2D NMR:

-

Acquire standard COSY, HSQC, and HMBC spectra.

-

Optimize acquisition parameters (e.g., spectral widths, number of increments, relaxation delays) for the specific analog.

-

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Erythromycin A

The following table provides a summary of the characteristic ¹H and ¹³C NMR chemical shifts for Erythromycin A in CDCl₃.[1][11]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Aglycone | ||

| 1 | 175.7 | - |

| 2 | 45.2 | 2.95 |

| 3 | 80.5 | 3.65 |

| 4 | 39.0 | 1.88 |

| 5 | 83.8 | 3.95 |

| 6 | 78.5 | - |

| 7 | 35.1 | 1.65, 2.05 |

| 8 | 44.9 | 2.45 |

| 9 | 222.0 | - |

| 10 | 45.3 | 2.66 |

| 11 | 78.8 | 3.55 |

| 12 | 74.2 | - |

| 13 | 70.0 | 5.05 |

| 14 | 21.6 | 1.41 |

| 15 | 9.8 | 0.84 |

| Desosamine | ||

| 1' | 103.5 | 4.39 |

| 2' | 68.9 | 3.25 |

| 3' | 65.7 | 2.38 |

| 4' | 35.2 | 1.65, 2.05 |

| 5' | 29.1 | 1.25 |

| N(CH₃)₂ | 40.3 | 2.38 |

| Cladinose | ||

| 1'' | 96.5 | 4.84 |

| 2'' | 72.9 | 3.55 |

| 3'' | 78.0 | 3.05 |

| 4'' | 78.5 | - |

| 5'' | 21.5 | 1.12 |

| OCH₃ | 49.4 | 3.26 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Workflow Diagrams

The following diagrams illustrate the general workflows for the characterization of erythromycin analogs using mass spectrometry and NMR spectroscopy.

Caption: Workflow for Mass Spectrometry Analysis of Erythromycin Analogs.

Caption: Workflow for NMR Spectroscopy Analysis of Erythromycin Analogs.

References

- 1. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry II [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. asianpubs.org [asianpubs.org]

- 9. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Erythromycin, 9-deoxy-9-(propylamino)- (LY281389) in Microbiological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, 9-deoxy-9-(propylamino)-, also known as 9-N-(1-propyl)erythromycylamine and designated by the research code LY281389, is a semi-synthetic macrolide antibiotic.[1] As a derivative of erythromycin, it belongs to a class of antibiotics that inhibit bacterial protein synthesis. These application notes provide detailed protocols for the evaluation of the in vitro antimicrobial activity of LY281389 using standard microbiological assays.

Mechanism of Action